Deuterio-halothane

Description

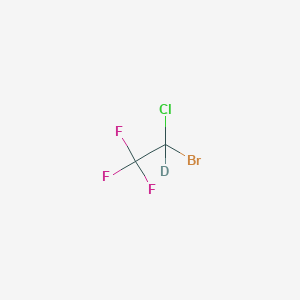

Structure

2D Structure

3D Structure

Properties

CAS No. |

754-19-8 |

|---|---|

Molecular Formula |

C2HBrClF3 |

Molecular Weight |

198.39 g/mol |

IUPAC Name |

1-bromo-1-chloro-1-deuterio-2,2,2-trifluoroethane |

InChI |

InChI=1S/C2HBrClF3/c3-1(4)2(5,6)7/h1H/i1D |

InChI Key |

BCQZXOMGPXTTIC-MICDWDOJSA-N |

Isomeric SMILES |

[2H]C(C(F)(F)F)(Cl)Br |

Canonical SMILES |

C(C(F)(F)F)(Cl)Br |

Origin of Product |

United States |

Synthetic Methodologies and Isotopic Labeling Strategies for Deuterio Halothane

Chemical Synthesis Pathways of Deuterio-halothane

The primary commercial synthesis of halothane (B1672932) provides a foundation for its deuterated analogue. This process begins with trichloroethylene, which undergoes a reaction with hydrogen fluoride (B91410) in the presence of antimony trichloride (B1173362) as a catalyst at approximately 130°C to yield 2-chloro-1,1,1-trifluoroethane (B1216089). wikipedia.orgyoutube.comgpatindia.com This intermediate is subsequently brominated at a high temperature (around 450°C) to produce the final halothane product. wikipedia.orgyoutube.com

Two main strategies can be adapted from this process to synthesize this compound:

Bromination of a Deuterated Intermediate: This approach would involve synthesizing the intermediate, 2-chloro-1,1,1-trifluoroethane-d. This deuterated intermediate would then undergo bromination, substituting the deuterium (B1214612) atom with bromine, which is not the desired outcome. A more viable modification involves the direct bromination of 1,1,1-trifluoroethane-d, though this requires different starting materials.

Isotopic Exchange: A more common and direct method is the isotopic exchange of hydrogen for deuterium on a pre-existing halothane molecule. chem-station.com This can be accomplished through various techniques, including catalytic exchange with deuterium gas (D₂) or deuterium oxide (D₂O). researchgate.netmdpi.com For instance, a method analogous to the Wilzbach method for tritium (B154650) labeling could be employed, where halothane is exposed to deuterium gas. researchgate.net

A plausible synthetic route involves the reaction of 1,1,1-trifluoro-2-chloroethane with bromine at elevated temperatures. youtube.com During this reaction, the hydrogen atom is substituted by a bromine atom. youtube.com By starting with a deuterated version of this precursor, this compound could potentially be formed.

Deuterium Incorporation Techniques and Isotopic Enrichment

Achieving high isotopic enrichment, where nearly all molecules contain a deuterium atom instead of hydrogen, is critical. Several techniques are available for this purpose.

Catalytic hydrogen-deuterium (H-D) exchange is a powerful method for incorporating deuterium. chem-station.commdpi.com This often involves using a heterogeneous catalyst, such as palladium on carbon (Pd/C), and a deuterium source like deuterium oxide (D₂O). mdpi.com The use of an aprotic solvent is recommended to prevent unwanted H-D exchange with the solvent itself. thalesnano.com Continuous flow systems, which can generate deuterium gas from the electrolysis of D₂O, offer a method for producing high-purity deuterated compounds. thalesnano.com The combination of a transition metal catalyst with D₂O as the deuterium source is a widely used and sustainable approach for H-D exchange reactions. mdpi.com

Below is a table summarizing potential deuterium incorporation techniques.

| Technique | Deuterium Source | Catalyst / Conditions | Description |

| Catalytic H-D Exchange | Deuterium Oxide (D₂O) | Palladium on Carbon (Pd/C), Ruthenium, Iridium catalysts. mdpi.com | Halothane is treated with D₂O in the presence of a metal catalyst, facilitating the exchange of the C-H bond for a C-D bond. chem-station.commdpi.com |

| Direct Gas Exposure | Deuterium Gas (D₂) | High temperature or radiation (Wilzbach-type method). researchgate.net | Halothane is directly exposed to deuterium gas, often under energetic conditions, to induce isotopic exchange. researchgate.net |

| Flow Hydrogenation | In-situ generated D₂ from D₂O | H-Cube® or similar flow reactor with a catalyst cartridge (e.g., Pd/C). thalesnano.com | D₂ gas is generated from D₂O electrolysis and immediately reacted with the substrate in a continuous flow system, allowing for precise control and high efficiency. thalesnano.com |

Analytical Characterization of this compound Synthesized Forms

To confirm the successful synthesis and purity of this compound, several analytical methods are employed. The primary techniques focus on verifying the incorporation of deuterium and ensuring the absence of impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: In a standard halothane spectrum, a characteristic signal exists for the single proton. For this compound, the successful substitution of hydrogen with deuterium would be confirmed by the disappearance or significant reduction of this proton signal in the ¹H NMR spectrum. chemicalbook.com

¹⁹F NMR: The ¹⁹F NMR spectrum is used to characterize the trifluoromethyl (-CF₃) group. The spectrum for this compound is expected to be very similar to that of unlabeled halothane, showing a distinct resonance for the three equivalent fluorine atoms. researchgate.netdoi.org This confirms that the fluorinated part of the molecule remains intact during the deuteration process.

Mass Spectrometry (MS): Mass spectrometry is essential for confirming the change in molecular weight due to deuterium incorporation. nist.gov It is often coupled with Gas Chromatography (GC) for separation and analysis (GC-MS). nih.govresearchgate.netnih.gov The molecular ion peak (M⁺) for this compound will appear at a mass-to-charge ratio (m/z) that is one unit higher than that of unlabeled halothane.

| Analytical Technique | Expected Result for Halothane (C₂HBrClF₃) | Expected Result for this compound (C₂DBrClF₃) |

| ¹H NMR | Signal present for the single proton (CH). chemicalbook.com | Signal for the proton is absent or greatly diminished. |

| ¹⁹F NMR | Characteristic signal for the -CF₃ group. researchgate.net | Signal for the -CF₃ group remains, confirming structural integrity. researchgate.net |

| Electron Ionization MS | Molecular ion peaks corresponding to its isotopic pattern (e.g., m/z 196, 198, 200). nist.gov | Molecular ion peaks shifted by +1 amu (e.g., m/z 197, 199, 201). |

| Gas Chromatography (GC) | A specific retention time under defined conditions. researchgate.net | A nearly identical retention time to unlabeled halothane. |

Gas Chromatography (GC): GC is used to separate the synthesized compound from any remaining starting materials or byproducts, thus assessing its purity. researchgate.net The retention time of this compound is expected to be nearly identical to that of standard halothane, allowing for its identification by comparison with a known standard. nih.govnih.gov

Mechanistic Investigations of Deuterio Halothane Biotransformation

Oxidative Metabolic Pathways and Deuterium (B1214612) Effects

The oxidative metabolism of halothane (B1672932) is a significant pathway that leads to the formation of potentially toxic intermediates and end-products. Deuterium substitution at the metabolically active C-H bond significantly impacts this pathway, primarily through kinetic isotope effects.

Role of Cytochrome P450 Isoforms (e.g., CYP2E1) in Deuterio-halothane Metabolism

Halothane is metabolized in the liver by a family of cytochrome P450 (CYP) enzymes. The primary isoform responsible for its oxidative biotransformation is CYP2E1 pharmacompass.com, capes.gov.br, doctorabad.com, mdpi.com. Other CYP isoforms, such as CYP3A4 and CYP2A6, also contribute to halothane metabolism, though to a lesser extent pharmacompass.com. Under aerobic conditions, CYP-mediated oxidation is the predominant metabolic route journals.co.za, doctorabad.com, gazi.edu.tr. The presence of deuterium at the C-H bond of deuterated halothane is expected to influence the interaction and catalytic activity of these enzymes, particularly CYP2E1, due to the kinetic isotope effect associated with C-D bond cleavage researchgate.net, wikipedia.org.

Formation and Fate of Oxidative Metabolites with Deuterium Substitution (e.g., Trifluoroacetic Acid)

The oxidative pathway of halothane metabolism leads to the formation of trifluoroacetic acid (TFA) and bromide ions as principal end-products pharmacompass.com, journals.co.za, nih.gov, ingentaconnect.com, doctorabad.com. TFA is generated from the intermediate trifluoroacetyl chloride (CF3COCl), which can covalently bind to hepatic proteins. This protein adduction is believed to be a key step in the immunogenic response leading to halothane-induced hepatotoxicity capes.gov.br, doctorabad.com, nih.gov, mdpi.com.

Studies employing deuterated halothane (d-halothane) have demonstrated a significant reduction in the formation of these oxidative metabolites nih.gov, nih.gov, nih.gov. Specifically, plasma levels of trifluoroacetic acid and bromide ions are substantially decreased following exposure to d-halothane compared to halothane nih.gov, nih.gov. This reduction is a direct consequence of the increased stability of the C-D bond, which is less readily cleaved during the oxidative metabolic process researchgate.net, nih.gov.

Kinetic Isotope Effects on C-H/C-D Bond Cleavage in Oxidative Pathways

The substitution of hydrogen with deuterium in deuterated halothane introduces a kinetic isotope effect (KIE) on metabolic reactions involving the cleavage of the C-H bond researchgate.net, wikipedia.org, princeton.edu, libretexts.org. A KIE quantifies the change in reaction rate when an atom is replaced by one of its isotopes, typically expressed as the ratio of rate constants for the lighter to the heavier isotope (kH/kD) wikipedia.org, libretexts.org. For C-H/C-D bond cleavage, a "normal" KIE (kH/kD > 1) is observed if this bond scission is part of the rate-determining step wikipedia.org, princeton.edu.

Reductive Metabolic Pathways and Deuterium Effects

In contrast to oxidative metabolism, reductive pathways of halothane biotransformation are favored under conditions of low oxygen tension (hypoxia) journals.co.za, gazi.edu.tr. These pathways also involve CYP enzymes and can lead to the formation of different reactive intermediates.

Identification of Reductive Metabolites under Deuterium Labeling Conditions

Under hypoxic conditions, halothane undergoes reductive metabolism, yielding products such as fluoride (B91410) ions, 2-chloro-1,1,1-trifluoroethane (B1216089) (CF3CH2Cl), and 2-chloro-1,1-difluoroethylene (B1204758) (CF2CHCl) nih.gov, gazi.edu.tr. These reductive pathways can also generate reactive intermediates, including free radicals, which may bind to cellular lipids and proteins nih.gov, gazi.edu.tr.

Studies investigating deuterated halothane have yielded varied observations regarding reductive metabolite formation. One study reported a significant increase in plasma fluoride ion levels, a marker of reductive metabolism, when d-halothane was administered nih.gov. However, another investigation found that deuterium substitution did not alter the levels of reductive metabolites, including fluoride, CF3CH2Cl, and CF2CHCl nih.gov. A separate study noted that while low oxygen enhanced reductive biotransformation with d-halothane, leading to increased organic fluoride bound to hepatic lipids, this did not correlate with the development of centrilobular necrosis nih.gov.

Formation of Reactive Intermediates and Deuterium Effects on Metabolite-Protein Adduct Formation

The biotransformation of halothane involves complex enzymatic processes that generate reactive intermediates, which are implicated in its toxicological profile. These intermediates are primarily formed through oxidative and reductive metabolic pathways, predominantly mediated by cytochrome P450 enzymes, particularly CYP2E1 nih.govpharmacompass.comdrugbank.comnih.gov. The oxidative pathway, which involves the insertion of oxygen at the carbon-hydrogen (C-H) bond, leads to the formation of trifluoroacetic acid (TFA) and subsequently reactive acyl chloride intermediates nih.govpharmacompass.com111.68.96. Under conditions of reduced oxygen tension, the reductive pathway becomes more prominent, yielding free radical species, such as the 1-chloro-2,2,2-trifluoro-1-ethyl radical pharmacompass.comnih.gov.

Deuterium substitution in the halothane molecule significantly influences the generation and stability of these reactive intermediates by leveraging the kinetic isotope effect (KIE) slideshare.netresearchgate.net. The C-D bond is inherently stronger and requires more energy for cleavage compared to the C-H bond slideshare.netresearchgate.nethumanjournals.com. This enhanced bond stability means that deuterated sites are less susceptible to enzymatic cleavage during metabolic processes, particularly oxidative metabolism nih.govresearchgate.nethumanjournals.comjuniperpublishers.com. Consequently, deuteration of halothane leads to a marked reduction in the formation of oxidative metabolites, including TFA and bromide nih.govnih.gov. For example, studies have demonstrated that exposure to deuterated halothane resulted in significant reductions in plasma trifluoroacetic acid concentrations (63-88%) and decreased binding to liver proteins, as indicated by a 33-60% reduction in bound fluoride content pharmacompass.com. These findings suggest that by diminishing the production of reactive intermediates derived from the oxidative pathway, deuterium substitution can decrease the covalent binding of these species to cellular macromolecules, including proteins pharmacompass.comresearchgate.netresearchgate.net. While reductive pathways also produce reactive species, the primary impact of deuteration on intermediate formation and subsequent protein adducts appears to be mediated through its effect on the oxidative metabolic route nih.govpharmacompass.com.

Table 1: Impact of Deuteration on Halothane Metabolite Levels and Protein Adducts

| Measurement | Halothane (40% O2) | Deuterated Halothane (40% O2) | Observed Reduction | Citation |

| Plasma Trifluoroacetic Acid (TFA) Concentration | 546 ± 73 mM | Not specified | 63-88% | pharmacompass.com |

| Binding to Liver Proteins (nmoles F/mg protein) | 1.36 ± 0.26 | Not specified | 33-60% | pharmacompass.com |

Impact of Deuteration on Overall Biotransformation Rates and Profiles

Research indicates that deuterium substitution in halothane selectively influences its metabolic breakdown. Specifically, it leads to a significant reduction in the formation of oxidative metabolites, such as trifluoroacetic acid (TFA) and bromide nih.govnih.gov. Studies have reported a 15% to 26% decrease in serum bromide levels following exposure to deuterated halothane compared to non-deuterated halothane nih.gov. In contrast, the levels of metabolites produced via reductive pathways, including fluoride, trifluoro-chloroethane (CF3CH2Cl), and difluoro-chloroethene (CF2CHCl), remain largely unaffected by deuterium substitution nih.gov. This selective impact demonstrates that deuteration primarily slows the oxidative metabolic route while leaving the reductive route relatively unchanged nih.govhumanjournals.comjuniperpublishers.com.

Table 2: Comparative Biotransformation Effects of Deuterated Halothane

| Metabolite/Pathway | Comparison | Observed Effect on Rate/Level | Citation |

| Bromide | Deuterated Halothane vs. Halothane | 15-26% decrease | nih.gov |

| Oxidative Metabolites (e.g., TFA) | Deuterated Halothane vs. Halothane | Significantly reduced | nih.govpharmacompass.com |

| Reductive Metabolites (e.g., Fluoride) | Deuterated Halothane vs. Halothane | Not significantly affected | nih.gov |

Compound List:

this compound (d-halothane)

Halothane

Trifluoroacetic acid (TFA)

Bromide

Fluoride

Trifluoro-chloroethane (CF3CH2Cl)

Difluoro-chloroethene (CF2CHCl)

1-chloro-2,2,2-trifluoro-1-ethyl radical

Acyl chloride

Deuterium Kinetic Isotope Effects in Halothane Biological Action

Deuterium (B1214612) Isotope Effects on Molecular Potency and Receptor Interaction Mechanisms.

Impact of Deuteration on Specific Biological System Modulation (e.g., Cerebellar cGMP)

Research investigating the effects of deuterium substitution in halothane (B1672932) has explored its impact on anesthetic potency, anticonvulsant activity, and modulation of specific biological systems, such as cerebellar cyclic guanosine (B1672433) 3',5'-monophosphate (cGMP) levels. Studies comparing deuterated halothane (D-halothane) with non-deuterated halothane in animal models have provided significant insights.

In mice, the anesthetic potency of D-halothane was found to be comparable to that of standard halothane. The concentration required to abolish the righting reflex in 50% of the mice (ED50RR) was measured at 0.87 ± 0.04 vol% for D-halothane and 0.88 ± 0.03 vol% for halothane nih.govresearchgate.net. This indicates that deuteration at the relevant position did not significantly alter the compound's ability to induce anesthesia.

Furthermore, both D-halothane and halothane demonstrated equipotency in their protective effects against isoniazid-induced convulsions, a measure of anticonvulsant activity. Both compounds also dose-dependently decreased cerebellar cGMP content. Specifically, halothane was observed to markedly decrease cerebellar cGMP levels by 60% at a concentration of 0.61%, which is the concentration at which 50% of mice lost their righting reflex. It also prevented the isoniazid-induced increase in cGMP nih.gov. The study concluded that D-halothane and halothane were equipotent in these observed biological effects, including the reduction of cerebellar cGMP nih.govresearchgate.net.

| Compound | ED50RR (vol%) | Standard Deviation |

| Halothane | 0.88 | 0.03 |

| D-Halothane | 0.87 | 0.04 |

Correlation between C-D Bond Reactivity and Molecular Biological Activity

The fundamental principle behind the Deuterium Kinetic Isotope Effect (DKIE) is that the cleavage of a C-D bond is generally slower than the cleavage of a C-H bond due to the higher zero-point energy of the C-H bond wikipedia.orglibretexts.orgresearchgate.netportico.org. This difference in bond strength can lead to altered metabolic rates when the C-H bond is a site of metabolic transformation, such as oxidative metabolism mediated by cytochrome P450 enzymes researchgate.netportico.orgnih.govacs.orgjuniperpublishers.comnih.gov. This metabolic modification can, in turn, influence a drug's pharmacokinetic profile, potentially leading to changes in efficacy, duration of action, or toxicity.

However, the observed equipotency of D-halothane and halothane in terms of anesthetic potency, anticonvulsant activity, and modulation of cerebellar cGMP levels suggests that the reactivity of the C-H bond at the deuterated site may not be critical for these specific biological actions nih.govresearchgate.net. If the mechanism of action for these effects does not involve the rate-limiting cleavage of this particular C-H bond, then deuterium substitution would not be expected to alter the observed biological activity.

Molecular Interaction and Binding Mechanisms of Deuterio Halothane

Interaction with Ion Channels and Receptors (e.g., GABA, NMDA, Potassium Channels) under Deuteration

Halothane (B1672932) is known to interact with several key ion channels and receptors in the central nervous system, contributing to its anesthetic effects. While specific interaction data for deuterio-halothane is not extensively detailed, the known actions of halothane provide a basis for understanding potential deuteration effects.

GABA Receptors: Halothane potentiates inhibitory neurotransmission by interacting with GABAA receptors. It prolongs the decay of GABAA receptor-mediated inhibitory postsynaptic currents (IPSCs) by slowing the rate at which the agonist (GABA) unbinds from the receptor hepatmon.comnih.govcutm.ac.indrugbank.comhumanitas.netresearchgate.netnih.govpsu.edu. Halothane can also activate GABAA receptors in the absence of GABA researchgate.net.

NMDA Receptors: Halothane is understood to interact with NMDA receptors, likely contributing to hyperpolarization and reduced neuronal excitability nih.govcutm.ac.indrugbank.com. Studies indicate that halothane inhibits glutamate-stimulated binding to the NMDA receptor cation channel nih.gov. While deuteration in general has been linked to NMDA receptor modulators and reduced hepatotoxicity google.com, specific interaction data for this compound with NMDA receptors is not provided.

Potassium Channels: Halothane modulates the activity of various potassium channels. It is known to activate TASK (Tandem of P-domains in a weak inward rectifying K+ channel) channels and inhibit THIK (TWIK-related halothane inhibited K+ channel) channels nih.govhumanitas.netcellphysiolbiochem.comnih.govguidetopharmacology.orgmdpi.com. These interactions contribute to membrane potential regulation and neuronal excitability drugbank.comresearchgate.net.

Table 5.1: Halothane Interactions with Ion Channels and Receptors

| Target Channel/Receptor | Interaction Type | Observed Effect | Reference(s) |

| GABAA Receptor | Potentiation/Activation | Potentiates inhibitory signals; prolongs IPSC decay by slowing agonist unbinding; activates in absence of GABA. | hepatmon.comnih.govcutm.ac.indrugbank.comresearchgate.netnih.govpsu.edu |

| NMDA Receptor | Inhibition | Inhibits glutamate (B1630785) stimulation of receptor binding; likely contributes to hyperpolarization. | nih.govcutm.ac.indrugbank.comnih.gov |

| TASK Channels | Activation | Activates TASK channels, leading to membrane hyperpolarization and reduced excitability. | nih.govguidetopharmacology.orgmdpi.com |

| THIK Channels | Inhibition | Inhibits THIK channels. | guidetopharmacology.org |

Deuterium (B1214612) Effects on Lipid Membrane Interactions and Bilayer Modulation

Halothane molecules are known to partition into lipid bilayers, influencing membrane structure and properties. The deuterium isotope effect, in general, can alter molecular properties, though specific studies on this compound's membrane interactions are not detailed.

Partitioning and Location: Halothane molecules preferentially partition into the lipid bilayer, often found near the lipid headgroup region or within the acyl chain region rsc.orgresearchgate.netucdavis.edunih.govresearchgate.netucdavis.edu.

Membrane Structure: Halothane can induce a lateral expansion of the lipid membrane and a decrease in the orientational order parameters of lipid alkyl chains ucdavis.edunih.govresearchgate.netucdavis.edu. It has also been observed to increase the amount of intramembrane water researchgate.net and alter the domain structure of binary lipid membranes nih.gov. Deuterium order parameters (SCD) are used to quantify the order of lipid chains and are affected by halothane presence ucdavis.edunih.govucdavis.eduvetmeduni.ac.at.

Table 5.2: Halothane Effects on Lipid Bilayer Properties

| Membrane Property | Observed Effect of Halothane | Reference(s) |

| Partitioning | Prefers lipid headgroup/acyl chain interface. | rsc.orgucdavis.edunih.govucdavis.edu |

| Lateral Area per Lipid (APL) | Causes a slight increase in APL (e.g., 5-10% in some simulations) rsc.org, lateral expansion ucdavis.eduresearchgate.net. | rsc.orgucdavis.eduresearchgate.net |

| Alkyl Chain Order (SCD) | Decreases orientational order parameters of lipid alkyl chains, particularly towards the tail end ucdavis.edunih.govucdavis.edu. | ucdavis.edunih.govucdavis.edu |

| Intramembrane Water | Increases the amount of water within the lipid bilayer core researchgate.net. | researchgate.net |

| Domain Structure | Induces redistribution of lipids between domains in binary lipid membranes nih.gov. | nih.gov |

Interactions with Cytoskeletal Proteins (e.g., Actin, Tubulin) and the Role of Deuterium

Halothane has been shown to interact with cytoskeletal proteins, including actin and tubulin, which are crucial for cell structure and function.

Actin: Halothane can alter actin polymerization and depolymerization dynamics, potentially affecting the stability of actin filaments mdpi.comresearchgate.net.

Tubulin: Halothane binds to tubulin, a primary component of microtubules mdpi.comresearchgate.netresearchgate.netwikipedia.org. It has been observed to bind within the colchicine (B1669291) site on tubulin, a known site for anesthetic action researchgate.net. Halothane can affect hydrogen bonding networks between tubulin dimers, potentially influencing microtubule stability and assembly researchgate.net.

While these interactions are established for halothane, specific research detailing how deuteration in this compound alters these binding affinities or functional consequences is not detailed in the provided sources.

Advanced Spectroscopic Characterization of Deuterio Halothane and Its Metabolites

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications (e.g., ¹H, ¹³C, ¹⁹F NMR, ²H MRS)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of deuterio-halothane. The presence of the deuterium (B1214612) atom induces predictable changes in the NMR spectra compared to its non-deuterated counterpart.

¹H NMR: In a standard proton NMR spectrum, the signal corresponding to the methine proton (-CHBrCl) of halothane (B1672932), typically observed around 5.8 ppm, would be absent in a fully deuterated this compound sample. nih.gov Its disappearance is a primary indicator of successful isotopic labeling.

²H NMR (D-NMR): Deuterium NMR is specifically used to observe the deuterium nucleus. wikipedia.org A this compound sample would exhibit a resonance in the ²H NMR spectrum at a chemical shift nearly identical to the proton it replaced (~5.8 ppm). wikipedia.org While the chemical shift range is similar to proton NMR, the resolution is often poorer. wikipedia.org This technique is definitive for confirming the presence and location of deuterium in the molecule. wikipedia.org Due to the low natural abundance of deuterium, samples must typically be enriched to obtain a sufficient signal. wikipedia.org

¹³C NMR: The ¹³C NMR spectrum of this compound shows distinct features. The carbon atom directly bonded to deuterium (C-2) exhibits a multiplet splitting pattern due to coupling with the spin-1 deuterium nucleus, typically a 1:1:1 triplet. This contrasts with the doublet seen for the C-H group in proton-coupled ¹³C spectra of standard halothane. Furthermore, the substitution of hydrogen with deuterium often causes a slight upfield shift in the resonance of the attached carbon, an effect known as the deuterium isotope shift.

¹⁹F NMR: The three fluorine atoms on the C-1 carbon of this compound are magnetically equivalent and give rise to a single resonance. As the isotopic substitution is on the adjacent carbon (C-2), the effect on the ¹⁹F chemical shift is generally negligible. However, high-resolution instruments might resolve a small isotopic shift or long-range coupling to the deuterium nucleus.

The following table summarizes the characteristic NMR data for halothane and the expected data for this compound.

| Nucleus | Halothane (Observed Data) nih.gov | This compound (Expected Data) |

| ¹H | ~5.8 ppm (quartet) | Signal absent |

| ²H | Signal absent (at natural abundance) | ~5.8 ppm (singlet or broadened signal) |

| ¹³C (C-2) | ~50.5 ppm | Slightly < 50.5 ppm (1:1:1 triplet) |

| ¹³C (C-1) | ~124.0 ppm (quartet, JC-F ≈ 275 Hz) | ~124.0 ppm (quartet, JC-F ≈ 275 Hz) |

| ¹⁹F | Single resonance | Single resonance, minimal shift |

Mass Spectrometry Techniques in this compound Metabolite Identification and Quantification

Mass spectrometry (MS), particularly when coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), is a cornerstone technique for identifying and quantifying drug metabolites. nih.gov The use of deuterated drugs enhances the capability of MS by providing a clear mass shift for metabolites that retain the deuterium label, allowing them to be distinguished from endogenous compounds and from metabolites of any co-administered non-deuterated drug. nih.govmdpi.com

The biotransformation of halothane can proceed via oxidative or reductive pathways, producing several key metabolites. The primary oxidative metabolite is trifluoroacetic acid (TFA). Other metabolites include N-trifluoroacetyl-2-aminoethanol and a cysteine conjugate, N-acetyl-S-(2-bromo-2-chloro-1,1-difluoroethyl)-L-cysteine, which results from reactive intermediates. researchgate.net

Deuteration at the C-H bond significantly slows the rate of its metabolism due to the kinetic isotope effect, where the stronger C-D bond is broken more slowly than the C-H bond. researchgate.net This has been shown to inhibit the formation of trifluoroacetic acid and reduce the generation of trifluoroacetylated protein adducts, which are implicated in halothane-induced hepatotoxicity. acs.orggoogle.comresearchgate.net

Using MS, researchers can quantify this effect. For example, a metabolite that retains the deuterated carbon atom will have a molecular ion peak (M+) that is one mass unit higher than its non-deuterated analog. This allows for precise tracking and quantification of the deuterated metabolites against the non-deuterated versions in biological samples.

The table below illustrates the expected mass difference for a key halothane metabolite if it were formed from this compound and retained the deuterium atom.

| Metabolite of Halothane | Chemical Formula | Monoisotopic Mass (Da) | Corresponding Deuterated Metabolite | Expected Monoisotopic Mass (Da) | Mass Shift (Da) |

| N-acetyl-S-(2-bromo-2-chloro-1,1-difluoroethyl)-L-cysteine | C₇H₉BrClF₂NO₃S | 338.92 | N-acetyl-S-(2-bromo-2-chloro-1,1-difluoroethyl-2-d)-L-cysteine | 339.93 | +1 |

Fourier Transform Infrared (FTIR) Spectroscopy in this compound Analysis

Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational frequencies. It serves as a valuable analytical tool for identifying functional groups.

The most significant and diagnostically useful difference in the FTIR spectrum of this compound compared to halothane is the position of the carbon-hydrogen (C-H) stretching vibration. The C-H bond in halothane exhibits a characteristic stretching frequency in the range of 2900-3000 cm⁻¹.

Upon substitution with deuterium, this vibrational mode shifts to a significantly lower frequency due to the heavier mass of the deuterium atom. The carbon-deuterium (C-D) stretching vibration is typically observed in the region of 2100-2300 cm⁻¹. nih.govnih.gov This large, predictable shift provides a clear and unambiguous spectral window to confirm deuteration and distinguish this compound from its standard isotopologue. Other vibrations involving the deuterated carbon, such as bending modes, will also shift to lower frequencies, but the C-D stretch is the most prominent and easily identifiable change.

| Vibrational Mode | Halothane (Approx. Frequency cm⁻¹) | This compound (Approx. Frequency cm⁻¹) |

| C-H Stretch | ~3000 | Absent |

| C-D Stretch | Absent | ~2200 |

| C-F Stretch | ~1100-1300 | ~1100-1300 |

| C-Cl Stretch | ~700-800 | ~700-800 |

| C-Br Stretch | ~500-600 | ~500-600 |

Applications of Deuterium Metabolic Imaging (DMI) for Mechanistic Insights in Biological Systems

Deuterium Metabolic Imaging (DMI) is a non-invasive imaging modality that uses ²H Magnetic Resonance Spectroscopy (MRS) to map the spatial distribution and metabolic fate of deuterium-labeled compounds in vivo. nih.govnih.gov The technique involves administering a substrate enriched with deuterium and then acquiring 3D spectroscopic data that detects the signals from the deuterated substrate and its downstream metabolic products. cancer.govfrontiersin.org

DMI has been successfully used to study energy metabolism by tracking substrates like [6,6-²H₂]-glucose and its conversion to lactate, glutamate (B1630785), and glutamine, providing unprecedented insights into glycolysis and the TCA cycle in real-time. cam.ac.uk It has been applied to visualize metabolic abnormalities in conditions like brain tumors. frontiersin.org

While commonly used for endogenous substrates, the principles of DMI are directly applicable to the study of deuterated drugs like this compound. By administering this compound, DMI could be employed to:

Map Pharmacokinetics: Non-invasively visualize the uptake, distribution, and clearance of this compound in specific organs, particularly the liver, where most of its metabolism occurs.

Provide Mechanistic Insights: Spatially resolve the locations where this compound is converted into its deuterated metabolites. This would allow researchers to directly observe the anatomical regions of biotransformation and potentially correlate metabolic activity with localized toxicity.

Quantify Metabolic Rates: By acquiring dynamic DMI data over time, it may be possible to estimate the rate of this compound metabolism in different tissues, providing a powerful in vivo complement to data obtained from blood or urine samples.

The application of DMI to this compound would offer a unique window into its in vivo behavior, directly linking its molecular structure to its biological activity and metabolic profile within a living system. acs.org

Computational and Theoretical Studies of Deuterio Halothane Dynamics

Quantum Chemical Calculations of Deuterium (B1214612) Isotope Effects

Quantum chemical calculations are fundamental to elucidating the origins of deuterium isotope effects in molecules like deuterio-halothane. These methods, rooted in quantum mechanics, allow for the precise determination of molecular properties such as bond strengths, vibrational frequencies, and reaction energy barriers. The substitution of hydrogen with deuterium, a heavier isotope, leads to differences in zero-point energies and vibrational frequencies due to the mass difference advancedsciencenews.com. Specifically, the C-D bond is stronger and has a lower vibrational frequency than the C-H bond. This difference directly influences the activation energy required for bond cleavage in chemical reactions and metabolic processes, a phenomenon known as the kinetic isotope effect (KIE) advancedsciencenews.com. For instance, quantum chemical calculations can predict the magnitude of the primary kinetic isotope effect (kH/kD) for metabolic transformations catalyzed by enzymes like cytochrome P450, where C-H bond cleavage is a rate-limiting step researchgate.net. By accurately modeling these effects, researchers can predict how deuteration might alter reaction rates and, consequently, the metabolic stability and pharmacokinetic profile of this compound compared to its non-deuterated counterpart advancedsciencenews.comresearchgate.netinnovareacademics.inresearchgate.net. Studies on other deuterated compounds have shown that these calculations can accurately predict experimental outcomes, validating their use in understanding isotopic influences on molecular behavior researchgate.netmdpi.com.

Molecular Docking and Dynamics Simulations of this compound Binding to Biological Targets

Molecular docking and dynamics simulations are powerful computational tools for predicting and analyzing the interactions of molecules with biological targets, such as proteins and receptors. Molecular docking involves predicting the preferred orientation of this compound when bound to a target molecule, estimating the binding affinity and identifying key interaction sites. Molecular dynamics (MD) simulations, on the other hand, provide a time-dependent view of these interactions, illustrating how the complex of this compound and its target moves and changes conformation over time nih.govnih.govnih.gov. These simulations can reveal subtle differences in binding modes or conformational flexibility induced by deuterium substitution, which might not be apparent from static docking models alone. For example, MD simulations can assess how deuterium substitution affects the stability of anesthetic-protein complexes or how it influences the dynamics of ion channels, which are known targets for volatile anesthetics like halothane (B1672932) nih.govnih.gov. By simulating these interactions at an atomic level, researchers can gain a deeper understanding of the molecular basis for any altered biological activity or target engagement of this compound compared to halothane.

Density Functional Theory (DFT) Approaches for Chemical Reactivity and Isotopic Effects

Density Functional Theory (DFT) is a widely used quantum mechanical method for studying the electronic structure, chemical reactivity, and properties of molecules chemtools.orgnih.gov111.68.96mdpi.comresearchgate.net. DFT calculations allow for the precise determination of molecular geometries, electronic properties, and energy landscapes, making them ideal for investigating the chemical reactivity of this compound and quantifying isotopic effects. By calculating reaction barriers, transition states, and activation energies for various chemical transformations, DFT can directly assess how deuterium substitution influences reaction pathways mdpi.comnih.govrsc.org. For example, DFT can be employed to study the C-H bond dissociation energy (BDE) and radical stabilization energy (RSE) to understand the susceptibility of this compound to oxidative attack ingentaconnect.com. Furthermore, DFT is instrumental in calculating theoretical kinetic isotope effects (KIEs) for specific reactions, providing a quantitative measure of how the rate of a reaction changes upon isotopic substitution mdpi.comnih.govrsc.org. These calculations can also explore thermodynamic isotope effects (TIEs) related to equilibrium distributions of isotopes rsc.org. The application of DFT is crucial for a fundamental understanding of the electronic factors governing the reactivity of this compound and the specific influence of deuterium on these processes.

Comparative Analysis of Deuterio Halothane with Non Deuterated Analogs and Other Volatile Anesthetics

Comparative Biotransformation Pathways and Rates: Deuterated vs. Non-Deuterated Halothane (B1672932)

The substitution of hydrogen with deuterium (B1214612) in the halothane molecule markedly alters its biotransformation, primarily by affecting the rates of metabolic pathways dependent on the cleavage of the carbon-hydrogen (C-H) bond. Halothane undergoes both oxidative and reductive metabolism in the body. The oxidative pathway, which involves an oxygen insertion reaction at the C-H bond, is significantly influenced by deuteration. The increased stability of the carbon-deuterium (C-D) bond compared to the C-H bond leads to a reduction in the formation of oxidative metabolites. nih.gov

Studies in phenobarbital-pretreated rats exposed to halothane and deuterio-halothane under hypoxic conditions demonstrated that the levels of oxidative metabolites, specifically trifluoroacetic acid (CF3COOH) and bromide, were significantly lower in the group exposed to the deuterated compound. nih.gov One study noted a 15% to 26% decrease in serum bromide levels with deuterated halothane compared to regular halothane. nih.gov This reduction is a direct consequence of the kinetic isotope effect, where the stronger C-D bond is more difficult for metabolic enzymes, such as Cytochrome P450 2E1 (CYP2E1), to break. njanesthesiaprofessionals.comnih.gov

Conversely, the reductive metabolic pathway of halothane appears to be unaffected by deuterium substitution. Research has shown that the levels of reductive metabolites—including fluoride (B91410), 1,1,1-trifluoro-2-chloroethane (CF3CH2Cl), and 1,1-difluoro-2-chloroethylene (CF2CHCl)—remained unchanged between the deuterated and non-deuterated halothane groups. nih.gov This finding suggests that the cleavage of the C-H bond is not a rate-limiting step in the reductive pathway, which is believed to be initiated by the formation of reactive intermediates under low oxygen conditions. nih.govnih.gov

| Metabolic Pathway | Metabolite | Effect of Deuteration on Metabolite Level | Reference |

|---|---|---|---|

| Oxidative | Trifluoroacetic Acid (CF3COOH) | Significantly Reduced | nih.gov |

| Oxidative | Bromide (Br-) | Significantly Reduced (15-26% decrease) | nih.govnih.gov |

| Reductive | Fluoride (F-) | No significant change | nih.gov |

| Reductive | CF3CH2Cl | No significant change | nih.gov |

| Reductive | CF2CHCl | No significant change | nih.gov |

Differential Kinetic Isotope Effects Across Halogenated Anesthetic Analogs

The kinetic isotope effect (KIE) is a phenomenon where replacing an atom in a reactant with one of its isotopes changes the rate of a chemical reaction. wikipedia.org This effect is particularly pronounced when a hydrogen atom is replaced with deuterium, as the mass is doubled. The greater mass of deuterium results in a lower vibrational frequency of the C-D bond compared to the C-H bond, requiring more energy to break. wikipedia.org This principle explains the observed decrease in the oxidative metabolism of this compound. nih.gov

The magnitude of the KIE can vary significantly among different halogenated anesthetics, depending on the specific C-H bonds available for metabolic attack and the rate-limiting steps of their respective metabolic pathways. For instance, the deuteration of other volatile anesthetics has also been shown to decrease their metabolism, though to varying degrees. nih.gov

Enflurane : Deuteration of the ethyl portion of enflurane resulted in a 65% decrease in urinary fluoride, a key metabolite. nih.gov

Methoxyflurane : The effect of deuteration on methoxyflurane metabolism is more complex. Deuteration of the methoxyl group led to a 33% decrease in fluoride production, while substitution in the ethyl portion paradoxically increased fluoride production by 19%. nih.gov

Experimental Agents : Studies on experimental agents like CF2HOCF2CFBrH and CF2HOCF2CCl2H showed that deuterium substitution caused 76% and 29% decreases in urinary fluoride, respectively. nih.gov

This variability highlights that the impact of deuteration is highly specific to the molecular structure of the anesthetic and the primary enzymatic pathways involved in its breakdown. For halothane, the KIE is most relevant to its oxidative pathway, leading to a notable reduction in bromide and trifluoroacetic acid formation. nih.govnih.gov In contrast, for ether-based anesthetics like enflurane and methoxyflurane, the KIE significantly affects defluorination rates. nih.gov

| Anesthetic | Site of Deuteration | Effect on Metabolism | Reference |

|---|---|---|---|

| Halothane | C-H bond | 15-26% decrease in serum bromide | nih.gov |

| Enflurane | Ethyl portion | 65% decrease in urinary fluoride | nih.gov |

| Methoxyflurane | Methoxyl group | 33% decrease in urinary fluoride | nih.gov |

| Methoxyflurane | Ethyl portion | 19% increase in urinary fluoride | nih.gov |

Comparative Molecular Interaction Profiles and Receptor Binding Affinities

The anesthetic effect of volatile agents is believed to result from their interactions with various protein targets in the central nervous system, particularly ion channels. ukzn.ac.za Despite the significant impact of deuteration on metabolism, it does not appear to alter the fundamental molecular interactions responsible for anesthesia. Studies in mice have shown that this compound and halothane are equipotent, with nearly identical ED50 values (the concentration required to abolish the righting reflex in 50% of subjects). nih.gov Furthermore, both compounds showed equal potency in protecting against isoniazid-induced convulsions and in decreasing cerebellar cGMP content. nih.gov This suggests that the reactivity of the C-H bond is not critical for these actions and that the binding affinity of this compound to its target receptors is unchanged from its non-deuterated analog. nih.gov

Halothane interacts with a wide range of receptors, including:

GABA-A Receptors : It acts as a positive allosteric modulator, enhancing the activity of this major inhibitory neurotransmitter receptor. nih.govdrugbank.com

Potassium Channels : It binds to and activates certain potassium channels, such as tandem pore domain K+ channels, which can lead to hyperpolarization of neurons. njanesthesiaprofessionals.comdrugbank.com

NMDA Receptors : It has an antagonistic effect on these excitatory glutamate (B1630785) receptors. njanesthesiaprofessionals.comdrugbank.com

Voltage-gated Na+ Channels : Halothane inhibits these channels in a voltage- and use-dependent manner. nih.gov

G Protein-Coupled Receptors (GPCRs) : Direct binding of halothane to GPCRs, such as rhodopsin, has been demonstrated. nih.gov

When comparing halothane's interaction profile to other volatile anesthetics, there are both similarities and differences. Like halothane, anesthetics such as isoflurane and sevoflurane also enhance GABA-A receptor activity and interact with other ion channels. ukzn.ac.zanih.gov However, the relative potency and specific effects on different channels can vary. For example, at equianesthetic concentrations, the rank order of potency for inhibiting peak sodium channel current is desflurane > halothane ≈ enflurane > isoflurane ≈ sevoflurane. nih.gov Additionally, while all volatile agents cause a dose-dependent decrease in mean arterial pressure, halothane does so primarily by depressing cardiac output, whereas other agents like isoflurane and desflurane achieve this mainly through a decrease in systemic vascular resistance. openanesthesia.org Halothane can also induce contraction in vascular tissues by enhancing calcium influx, an effect not observed with sevoflurane. nih.gov These differences in molecular interactions likely underlie the distinct physiological profiles of the various halogenated anesthetics.

Emerging Research Avenues and Methodological Advancements in Deuterio Halothane Studies

Development of Novel Deuterium (B1214612) Labeling Techniques for Complex Biological Systems

The ability to precisely introduce deuterium into molecules and track their fate in complex biological environments is fundamental to advancing deuterio-halothane research. Recent developments have moved beyond simple isotopic substitution to offer sophisticated strategies for dynamic and selective labeling.

One of the key advancements is the refinement of Hydrogen Isotope Exchange (HIE) methods. musechem.com These techniques allow for the incorporation of deuterium into organic molecules by swapping hydrogen atoms. musechem.com Modern HIE reactions are often facilitated by highly effective iridium-based catalysts, which expand the range of molecules that can be labeled to include complex pharmaceuticals. musechem.com This approach could be instrumental in creating specific isotopologues of halothane (B1672932) and its metabolites, enabling detailed studies of their metabolic stability and pathways.

Another powerful and versatile technique is the use of heavy water (D₂O) as a metabolic label. nih.govbiorxiv.org When introduced into cell culture media or administered to organisms, deuterium from D₂O is incorporated into newly synthesized molecules, including non-essential amino acids. nih.govbiorxiv.org These labeled amino acids are then built into new proteins, allowing researchers to measure protein turnover kinetics on a proteome-wide scale. nih.govbiorxiv.org This method offers a flexible and economical way to assess how this compound might alter the synthesis and degradation landscape of proteins in various cell types, providing insights into its broader physiological impact. nih.govbiorxiv.org

These labeling strategies are crucial for overcoming the analytical challenges posed by complex biological systems. By generating specifically labeled molecules, researchers can more easily trace their absorption, distribution, metabolism, and excretion (ADME) profiles. musechem.com

Table 1: Novel Deuterium Labeling Techniques and Their Applications

| Technique | Description | Catalysts/Reagents | Potential Application for this compound Studies |

|---|---|---|---|

| Hydrogen Isotope Exchange (HIE) | A versatile method for incorporating deuterium by exchanging hydrogen atoms in organic molecules. musechem.com | Iridium-based catalysts, Ruthenium-based catalysts. musechem.com | Creating specifically labeled this compound to study metabolic stability and identify metabolic pathways. |

| Heavy Water (D₂O) Labeling | Administration of D₂O leads to deuterium incorporation into newly synthesized biomolecules, such as amino acids and proteins. nih.govbiorxiv.org | Deuterium oxide (D₂O). nih.govbiorxiv.org | Assessing the impact of this compound on proteome-wide protein turnover and synthesis rates in various cell types. nih.gov |

| Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) | An alternative to D₂O labeling that uses amino acids containing heavy isotopes to measure protein synthesis and turnover. nih.govbiorxiv.org | Isotope-labeled amino acids. nih.govbiorxiv.org | Comparative proteomic studies to understand global changes in protein expression and turnover induced by this compound. |

Integration of Multi-Omics Data for Comprehensive Mechanistic Elucidation of Deuterium Effects

To fully understand the systemic impact of this compound, researchers are moving towards the integration of multiple "omics" datasets. This approach combines genomics, transcriptomics, proteomics, and metabolomics to build a holistic picture of the molecular and physiological responses to the deuterated compound.

A novel approach in this domain is "Deuteromics," which involves the simultaneous exploration of multiple metabolic pathways through deuterium labeling. metsol.com By administering D₂O and using advanced analytical techniques like gas chromatography combustion isotope ratio mass spectrometry (GCC-IRMS), researchers can track the synthesis rates of a wide range of molecules, including those with very slow turnover like fatty acids and collagen. metsol.com This strategy is ideal for studying the broad metabolic consequences of this compound exposure. metsol.com

The integration of data from D₂O labeling with proteomic and metabolomic analyses provides a powerful platform for mechanistic discovery. For example, proteome-wide turnover kinetics analysis can reveal changes in the half-life of thousands of proteins, identifying specific cellular processes affected by this compound. nih.gov Untargeted metabolomics analysis can simultaneously identify and quantify hundreds of small-molecule metabolites, revealing shifts in metabolic pathways and providing evidence for the sites of active biosynthesis of halothane metabolites. nih.gov By correlating changes across these different molecular layers, scientists can construct detailed models of the drug's mechanism of action and its systemic effects.

Table 2: Multi-Omics Approaches in Deuterium Research

| Omics Field | Methodology | Key Insights | Relevance to this compound |

|---|---|---|---|

| Proteomics | D₂O labeling coupled with mass spectrometry to measure protein synthesis and degradation rates. nih.govbiorxiv.org | Provides a dynamic view of the proteome, identifying proteins with altered turnover rates. nih.gov | Elucidating the impact on cellular machinery, protein homeostasis, and identifying potential off-target effects. |

| Metabolomics | D₂O labeling combined with LC-MS to trace deuterium incorporation into various metabolites. nih.gov | Identifies active metabolic pathways and sites of biosynthesis for specific compounds. nih.gov | Mapping the metabolic fate of this compound and understanding its influence on endogenous metabolic networks. |

| Deuteromics | An integrated approach using D₂O to simultaneously investigate multiple metabolic pathways (e.g., gluconeogenesis, lipid and protein turnover). metsol.com | Offers a holistic view of metabolic flux and the interconnectedness of different pathways. metsol.com | Comprehensive assessment of the systemic metabolic perturbations caused by this compound exposure. |

Advanced Computational Modeling of Deuterium Effects on Enzyme Kinetics and Molecular Dynamics

Computational modeling has become an indispensable tool for dissecting the molecular-level consequences of deuterium substitution. These methods provide insights that are often inaccessible through experimental means alone, offering a detailed view of how deuteration affects enzyme function and molecular interactions.

A primary application is the calculation of the Kinetic Isotope Effect (KIE) , which is the change in the rate of a chemical reaction when one of the atoms in the reactants is replaced by one of its isotopes. musechem.com Advanced computational approaches, such as those combining quantum mechanics and molecular mechanics (QM/MM), can accurately model the mechanisms and free energies of enzymatic reactions. nih.gov These models can predict how the greater mass of deuterium affects bond vibrations and, consequently, the activation energy of reactions catalyzed by enzymes like cytochrome P450, which is involved in halothane metabolism. musechem.comcchmc.org Such calculations can help explain the observed differences in the metabolic profiles of halothane and this compound.

Molecular Dynamics (MD) simulations offer another powerful computational avenue. MD simulations model the physical movements of atoms and molecules over time, providing a dynamic view of molecular systems. youtube.com These simulations can be used to explore how deuteration affects non-covalent interactions, such as hydrophobic interactions, which are critical for drug-receptor binding. cchmc.orgnih.gov For instance, studies have shown that protiated compounds can bind more strongly to nonpolar moieties than their deuterated counterparts. cchmc.org By integrating MD simulations with experimental techniques like Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS), researchers can uncover how deuteration alters protein conformation and dynamics upon binding, providing a structural basis for differences in pharmacological activity. nih.govchemrxiv.org

Table 3: Computational Modeling in Deuterium Isotope Effect Studies

| Modeling Technique | Description | Key Parameters Calculated | Application to this compound |

|---|---|---|---|

| Quantum Mechanics/Molecular Mechanics (QM/MM) | A hybrid method that treats the reactive part of a system with quantum mechanics and the rest with molecular mechanics. nih.gov | Kinetic Isotope Effects (KIEs), reaction pathways, transition state energies. nih.gov | Predicting the rate of enzymatic metabolism (e.g., by cytochrome P450) and understanding the mechanism of C-D bond cleavage. |

| Molecular Dynamics (MD) Simulations | A computer simulation method for analyzing the physical movements of atoms and molecules over time. youtube.com | Conformational changes, binding affinities, protein-ligand interactions, hydrophobic effects. cchmc.orgnih.gov | Simulating the binding of this compound to its protein targets to understand how deuteration affects binding affinity and receptor activation. |

| Density Functional Theory (DFT) Calculations | A quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.com | Deuterium isotope effects on chemical shifts, molecular geometries. mdpi.com | Elucidating subtle structural changes and intramolecular interactions in this compound and its metabolites. |

Q & A

Q. How can isotopic labeling optimize tracer studies for this compound’s distribution kinetics?

- Methodological Answer : Dual-isotope labeling (e.g., <sup>2</sup>H and <sup>14</sup>C) enables simultaneous tracking of parent compound and metabolites. Whole-body autoradiography (WBA) in rodents quantifies tissue distribution. Pharmacokinetic parameters (AUC, Cmax) are modeled using non-compartmental analysis (NCA). Cross-validation with MS imaging ensures spatial resolution accuracy .

Methodological Tables

Table 1 : Analytical Techniques for this compound Characterization

Table 2 : Frameworks for Research Question Design

| Framework | Application | Example for this compound |

|---|---|---|

| FINER | Feasibility, novelty, relevance | Assessing isotope effects on hepatic CYP450 enzymes |

| PICO | Standardizing comparative studies | Species-specific hemodynamic response analysis |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.